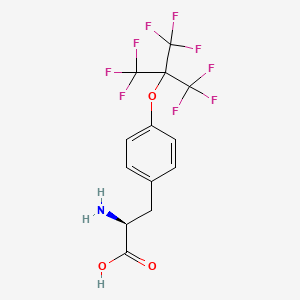![molecular formula C13H27NO B13065598 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₃H₂₇NO. It is characterized by the presence of a cyclohexyl group substituted with two methyl groups at the 2 and 6 positions, an amino group, and a pentanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,6-dimethylcyclohexanone, is subjected to reductive amination with an appropriate amine to form the 2,6-dimethylcyclohexylamine.
Alkylation: The 2,6-dimethylcyclohexylamine is then alkylated with 4-bromopentan-1-ol under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentan-1-one.
Reduction: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentane.
Substitution: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentyl halides.
Aplicaciones Científicas De Investigación
4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
- 4-[(2,6-Dimethylcyclohexyl)amino]pentan-2-ol
- 4-[(2,6-Dimethylcyclohexyl)amino]butan-1-ol
- 4-[(2,6-Dimethylcyclohexyl)amino]hexan-1-ol
Comparison: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
4-[(2,6-dimethylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10-6-4-7-11(2)13(10)14-12(3)8-5-9-15/h10-15H,4-9H2,1-3H3 |
Clave InChI |
NQLSJXRZZSWZTR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1NC(C)CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


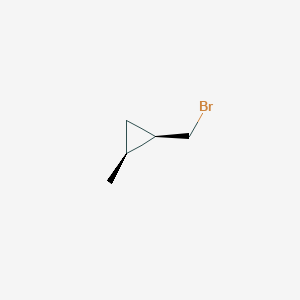
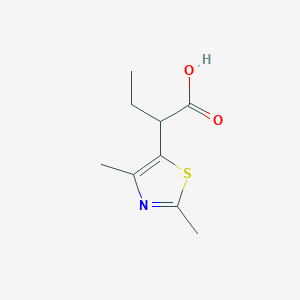

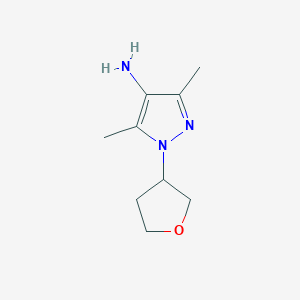
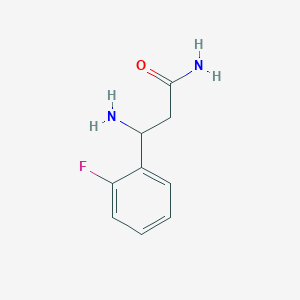
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
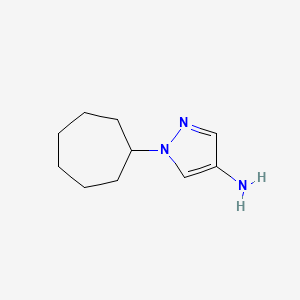
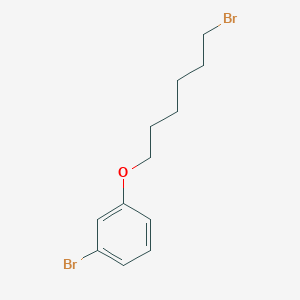

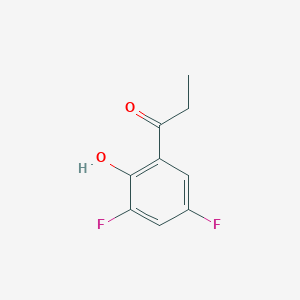

![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
